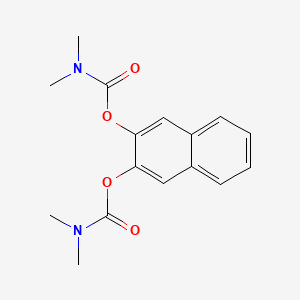![molecular formula C17H20N2O4S B5711199 N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide, also known as DASFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DASFA belongs to the class of acrylamide derivatives and has shown promising results in various studies, making it a subject of interest for further investigation.
Mechanism of Action
The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide involves the inhibition of certain enzymes and pathways that are involved in cancer cell growth and neurodegeneration. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell growth. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound also inhibits the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. This compound has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide in lab experiments is its high potency and specificity towards certain enzymes and pathways. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its clinical application.
Future Directions
There are several future directions for research on N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide. One direction is to investigate its potential in treating other diseases such as diabetes and cardiovascular diseases. Another direction is to study its pharmacokinetics and toxicity in order to determine its clinical application. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide involves the reaction of 4-(diethylamino)sulfonylphenylamine with 3-(2-furyl)acryloyl chloride in the presence of a base. The product is obtained as a yellow solid and is purified through recrystallization.
Scientific Research Applications
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. This compound has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation.
properties
IUPAC Name |
(E)-N-[4-(diethylsulfamoyl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-19(4-2)24(21,22)16-10-7-14(8-11-16)18-17(20)12-9-15-6-5-13-23-15/h5-13H,3-4H2,1-2H3,(H,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLGUDYXFROWKL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)



![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)







![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711214.png)